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molecular formula C13H13NO2 B8431428 Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Ethyl 1,2-dihydropyrrolo[3,2,1-hi]indole-4-carboxylate

Cat. No. B8431428
M. Wt: 215.25 g/mol
InChI Key: ZWOGGICAYONHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513292B2

Procedure details

Ethyl pyruvate (3.7 ml, 33.3 mmol) was added to a solution of 2,3-dihydro-indol-1-ylamine (4.216 g, 31.4 mmol) in absolute ethanol (40 ml). The mixture was heated to reflux for 1 hour before being evaporated to dryness. The residue was dissolved in acetic acid (40 ml) and boron trifluoride etherate (4.0 ml 31.4 mmol) added. The mixture was heated to reflux for 1 hour then poured into ethyl acetate (200 ml). The ethyl acetate was washed with water (1 L), saturated sodium hydrogen carbonate (2×300 ml) and brine (100 ml). After drying over anhydrous magnesium sulfate the mixture was evaporated to dryness and the residue purified by flash column chromatography (SiO2, 7% to 10% EtOAc in hexanes) to afford 4,5-dihydro-pyrrolo[3,2,1-hi]indole-2-carboxylic acid ethyl ester as a yellow solid (1.117 g). 400 MHz 1H NMR (DMSO-d6) δ: 7.35 (d, J=6.8 Hz, 1H), 7.12 (s, 1H), 7.04-6.99 (m, 2H), 4.73 (t, J=6.8 Hz, 2H), 4.37 (q, J=7.2 Hz, 2H), 3.77 (t, J=6.8 Hz, 2H), 1.41 (t, 6.8 Hz, 3H); LCMS: 216 [M+H].
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
4.216 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=O.[N:9]1(N)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10]1.B(F)(F)F.CCOCC.C(OCC)(=O)C>C(O)C>[CH2:7]([O:6][C:1]([C:2]1[N:9]2[CH2:10][CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[C:16]([CH:4]=1)[C:17]2=3)=[O:5])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
4.216 g
Type
reactant
Smiles
N1(CCC2=CC=CC=C12)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before being evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetic acid (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The ethyl acetate was washed with water (1 L), saturated sodium hydrogen carbonate (2×300 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate the mixture
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography (SiO2, 7% to 10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N2C3=C(C=CC=C3C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.117 g
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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